molecular formula C16H17ClO3S B3035742 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol CAS No. 338412-43-4

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol

Cat. No. B3035742
CAS RN: 338412-43-4
M. Wt: 324.8 g/mol
InChI Key: CUNAJEGIZVASRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol involves various methods. For instance, the polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for substituted divinyl ketones in the heterocyclization reaction with amines, indicating the potential for solid-phase synthesis approaches for related compounds . Additionally, the cyclization reaction of benzyl alcohol containing amides, using NaN3 and SiCl4, led to the unexpected formation of novel azoles with chloromethylphenyl and methylsulfonylbenzyl groups, suggesting that similar chlorination and sulfonation reactions could be applicable .

Molecular Structure Analysis

The molecular structure of related compounds shows that they can contain nearly planar segments, as seen in the molecule of 3-[2-(4-chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, which includes a chlorophenyl ring and a sulfonyl plane inclined at various angles to other parts of the molecule . This suggests that 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol may also exhibit a complex geometry with multiple planar and non-planar segments.

Chemical Reactions Analysis

The chemical reactions involving sulfonyl and chlorophenyl groups can be quite diverse. For example, the reductive cyclization of a cyano compound with a chlorophenyl group induced by a low-valent titanium reagent resulted in a complex indene structure . This indicates that reductive approaches might be relevant for the synthesis or transformation of 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with benzylsulfonyl and chlorophenyl groups can be inferred from the behavior of similar compounds. For instance, the crystal structure of 2-(4-chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibits weak intermolecular hydrogen bonds and halogen bonds, which could suggest similar intermolecular interactions for 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol . Additionally, the chromatographic study of 2-(benzylsulfinyl)benzamide showed exceptional chiral recognition, which could imply that 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol may also exhibit interesting chiral properties .

Scientific Research Applications

Organic Chemistry Applications

  • Nitrosobenzene Reduction in Alcoholic Media : Research by Montanari, Paradisi, and Scorrano (1999) explored the reaction of nitrosobenzenes with thiols in 2-propanol solution. They discovered that this reaction, under specific conditions, leads to the formation of azoxybenzenes and anilines, emphasizing the role of alcohols like 2-propanol in facilitating key intermediate stages of the reaction (Montanari, Paradisi, & Scorrano, 1999).

  • Synthesis of Piperidin-4-one Derivatives : Barco et al. (1998) developed an efficient method using polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone for the synthesis of substituted piperidin-4-one derivatives. This highlights its use as a precursor in heterocyclization reactions (Barco et al., 1998).

  • Stereoselective Radical Reactions : Ogura, Kayano, and Akazome (1997) demonstrated high 1,2-asymmetric induction in radical reactions involving γ-hydroxy α,β-unsaturated carboxylic esters and sulfones. Their work provides insights into the mechanistic pathways and selectivity of these radical additions (Ogura, Kayano, & Akazome, 1997).

Pharmacology and Biological Chemistry

  • Potential Antidepressant Agents : Clark et al. (1979) explored substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. They synthesized a series of analogues and evaluated their pharmacological properties, providing a basis for further drug development (Clark et al., 1979).

Material Science

  • Sulfonated Poly(ether sulfone)s for Fuel Cells : Matsumoto, Higashihara, and Ueda (2009) successfully prepared locally and densely sulfonated poly(ether sulfone)s for use in fuel cells. Their study demonstrates the importance of balancing sulfonated and hydrophobic units in polymers for efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

These studies highlight the diverse applications of "1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol" in different scientific fields. The research underscores its significance in chemical synthesis, drug development, and material science, providing a foundation for future innovations and applications.

Scientific Research Applications of 1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol

Chemical Reactions and Mechanisms

  • Nitrosobenzene Reduction in Alcoholic Media : The reaction of nitrosobenzenes with thiols in 2-propanol solution has been studied. This work includes the characterization of intermediates and final stable products like azoxybenzenes and anilines, which depend on the initial molar ratio of reagents. This research highlights the formation of N-(4-chlorophenyl)hydroxylamine as an intermediate in such reactions (Montanari, Paradisi, & Scorrano, 1999).

  • Solid-Phase Synthesis of Piperidin-4-one Derivatives : A method for constructing 2-substituted-piperidin-4-one derivatives on a solid support using polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has been developed. This method provides a valuable approach for creating substituted divinyl ketones in heterocyclization reactions with amines (Barco et al., 1998).

  • Asymmetric Induction in Radical Reactions : High asymmetric induction was observed in the radical addition to γ-hydroxy α,β-unsaturated carboxylic esters and sulfones. This research demonstrated that bulkier γ-alkyl groups enhance selectivity in these reactions, which is crucial for understanding stereoselective radical additions (Ogura, Kayano, & Akazome, 1997).

Chromatographic and Analytical Applications

  • Chiral Recognition by Immobilized-Type Chiral Stationary Phase : The chiral recognition of 2-(benzylsulfinyl)benzamide, a structural analogue of the compound , was examined using an immobilized-type chiral stationary phase. This study contributes to understanding the key structural elements required for high-affinity binding in chiral stationary phases (Carradori, Secci, Faggi, & Cirilli, 2018).

  • Capillary Electrochromatography of Benzophenones : Research on capillary electrochromatography using methacrylate ester-based monolithic columns included the analysis of benzophenones. This study sheds light on separation performances and retention behaviors, which are pertinent to the analysis of similar compounds (Huang, Chiu, Huang, & Lee, 2005).

Molecular Interaction Studies

  • Hydrogen Bonding and Molecular Interactions : The study of 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide explores the intra- and intermolecular hydrogen bonding and the formation of polymeric chains. These findings are significant for understanding the molecular interactions in crystals and solutions, which can be applied to similar compounds (Siddiqui et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with biological molecules .

Safety and Hazards

As with any chemical compound, handling “1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, properties, and potential applications. This could involve experimental studies as well as theoretical calculations .

properties

IUPAC Name

1-benzylsulfonyl-2-(4-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-16(18,14-7-9-15(17)10-8-14)12-21(19,20)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNAJEGIZVASRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163432
Record name 4-Chloro-α-methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-2-(4-chlorophenyl)-2-propanol

CAS RN

338412-43-4
Record name 4-Chloro-α-methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338412-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-methyl-α-[[(phenylmethyl)sulfonyl]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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